alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

Descripción general

Descripción

Structure and Synthesis

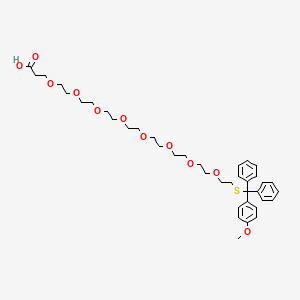

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid (referred to as Mmt-S-dPEG8-COOH) is a polyethylene glycol (PEG)-based compound featuring a 4-methoxytrityl (Mmt) group linked via a thioether bond to an octa(ethylene glycol) chain, terminating in a propionic acid group (C39H54O11S) . The Mmt group acts as a protective moiety for thiols during solid-phase synthesis, enabling selective deprotection under mild acidic conditions .

Applications

This compound is primarily used in bioconjugation, drug delivery, and as a crosslinker in polymer chemistry. Its hydrophilic PEG chain enhances solubility in aqueous media, while the Mmt group provides stability during synthetic processes .

Actividad Biológica

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid (referred to as "the compound") is a synthetic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a methoxytrityl group with an octa(ethylene glycol) chain and a propionic acid moiety. This configuration enhances its solubility and interaction with biological systems. The presence of the thio group contributes to its reactivity and potential for forming conjugates with proteins or other biomolecules.

Mechanisms of Biological Activity

The biological activity of the compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophilic polyethylene glycol (PEG) segment aids in cellular uptake, while the hydrophobic methoxytrityl group may facilitate membrane penetration.

- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways. For instance, it has been shown to affect the activity of certain proteases, which are crucial in various biological processes.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

In Vitro Studies

Several in vitro studies have demonstrated the effectiveness of the compound in various biological assays:

- Cell Proliferation : In cancer cell lines, the compound inhibited cell proliferation at micromolar concentrations. The mechanism involves apoptosis induction through caspase activation.

- Antimicrobial Activity : The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Study Type | Target Organism/Cell Line | Effect Observed | Concentration Range |

|---|---|---|---|

| Cell Proliferation | Cancer cell lines | Inhibition of proliferation | 1-10 µM |

| Antimicrobial | Various bacteria | Bactericidal effects | 5-50 µg/mL |

Case Studies

- Case Study 1 : A study on diabetic mice demonstrated that treatment with the compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. This effect was attributed to enhanced insulin signaling pathways.

- Case Study 2 : In a model of bacterial infection, administration of the compound led to a marked decrease in bacterial load and inflammation markers, indicating its potential as an adjunct therapy in infectious diseases.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the primary applications of alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid is in the development of drug delivery systems. Its structure allows for the conjugation with therapeutic agents, enhancing their solubility and bioavailability.

Biocompatibility and Biodegradability

Research indicates that compounds like this compound exhibit favorable biocompatibility and biodegradability characteristics. This is crucial for applications in vivo, where accumulation of non-biodegradable materials can pose health risks.

Case Studies

- A study demonstrated that PEGylated drug conjugates showed enhanced therapeutic efficacy in cancer models due to improved circulation times and targeted delivery to tumor sites .

- Another investigation highlighted the use of similar PEGylating agents in reducing liver toxicity associated with high-dose chemotherapy, showcasing their potential in improving patient outcomes .

Polymer Chemistry Applications

In polymer chemistry, this compound serves as a building block for synthesizing advanced materials, including hydrogels and nanocarriers.

Hydrogels

Hydrogels formed from this compound can be utilized for:

- Tissue Engineering : Providing scaffolds that mimic natural tissue environments.

- Controlled Drug Release : Allowing for sustained release profiles tailored to specific therapeutic needs.

Imaging Agents

The functionalization capabilities of this compound enable its use in developing imaging agents for medical diagnostics. By attaching fluorescent markers or other imaging moieties, researchers can create targeted imaging agents that enhance visualization of biological processes.

Research Findings

- A recent study explored the conjugation of this compound with fluorescent dyes, demonstrating improved imaging contrast in cellular studies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Increased circulation time, reduced toxicity |

| Biocompatibility | Suitable for in vivo applications | Minimized immune response |

| Polymer Chemistry | Building block for hydrogels and nanocarriers | Controlled drug release, tissue scaffolding |

| Imaging Agents | Development of targeted imaging agents | Enhanced visualization capabilities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, and what critical steps ensure high yield and purity?

- Methodological Answer : The synthesis typically involves three key steps:

- Tritylation : Reacting a thiol-containing precursor with 4-methoxytrityl chloride under anhydrous conditions to introduce the protecting group. This step requires strict moisture control to prevent hydrolysis of the trityl chloride .

- PEG Coupling : Introducing the octaethylene glycol (OEG) chain via a thioether linkage. Polycondensation methods, similar to those used for mercaptosuccinic acid and ethylene glycol, can be adapted, with HCl catalysis to stabilize the thio bond .

- Termination with Propionic Acid : Functionalizing the OEG chain’s terminal hydroxyl group with propionic acid using carbodiimide coupling agents (e.g., EDC/NHS).

- Purification : Column chromatography or preparative TLC (using ethyl acetate as eluent) is critical to isolate the product from unreacted starting materials or side products .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound, and how should they be implemented?

- Methodological Answer :

- TLC Analysis : Use ethyl acetate as the eluent to monitor reaction progress. Compare Rf values of the product against starting materials (e.g., oleic acid or trityl chloride derivatives) .

- NMR Spectroscopy : H and C NMR can confirm the presence of the 4-methoxytrityl group (aromatic protons at δ 6.5–7.5 ppm) and OEG chain (repeating –CHCHO– signals). The thioether linkage is identified via H-C HMBC correlations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular weight (CHOS, MW 742.91) and detects impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when synthesizing this compound under varying conditions?

- Methodological Answer : Yield discrepancies often arise from:

- Moisture Sensitivity : 4-Methoxytrityl chloride is hygroscopic; even trace water can hydrolyze it, reducing yield. Use rigorously dried solvents and inert atmospheres .

- Thioether Stability : The thio linkage may degrade under acidic or oxidative conditions. Monitor pH during synthesis and add antioxidants (e.g., BHT) if necessary .

- Purification Challenges : OEG chains can trap impurities. Optimize column chromatography gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) .

- Systematic Validation : Design experiments varying one parameter (e.g., temperature, stoichiometry) while holding others constant to isolate yield-limiting factors.

Q. What strategies optimize the introduction of the 4-methoxytrityl group while minimizing side reactions during synthesis?

- Methodological Answer :

- Stoichiometric Control : Use a 1.2–1.5 molar excess of 4-methoxytrityl chloride to ensure complete reaction with the thiol precursor, but avoid higher excess to prevent di-tritylation .

- Reaction Monitoring : Perform TLC every 30 minutes to detect premature trityl deprotection (e.g., under acidic conditions). If deprotection occurs, switch to milder bases like DMAP .

- Alternative Protecting Groups : If trityl instability persists, test photo-labile (e.g., nitroveratryl) or enzymatically cleavable groups, though these may require re-optimization of coupling steps.

Q. How does the octaethylene glycol chain influence the compound’s solubility and reactivity in conjugation reactions, and how can this be experimentally validated?

- Methodological Answer :

- Solubility : The OEG chain enhances hydrophilicity. Compare solubility in polar (water, DMSO) vs. nonpolar (toluene, hexane) solvents. For quantification, use dynamic light scattering (DLS) to measure aggregation propensity .

- Conjugation Efficiency : The terminal propionic acid enables carbodiimide-mediated coupling to amines (e.g., proteins). To validate reactivity:

- React the compound with a model amine (e.g., glycine methyl ester) and quantify conjugation yield via HPLC or F NMR (if using fluorinated analogs).

- Compare kinetics with shorter/longer PEG chains (e.g., tetraethylene vs. decaethylene glycol) to assess steric effects .

Q. Data Contradiction Analysis

-

Reported Stability of Thioether Linkage : Some studies suggest thioethers are stable under basic conditions, while others note oxidation to sulfoxides. Resolve this by:

-

Conflicting NMR Assignments : Discrepancies in OEG proton signals may arise from conformational flexibility. Use variable-temperature NMR to resolve overlapping peaks and assign signals unambiguously .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variants

The compound belongs to a family of Mmt-protected PEG-thioether acids, differing in PEG chain length and terminal functional groups. Key analogs include:

Comparative Analysis

PEG Chain Length and Solubility

- Shorter Chains (e.g., dPEG4): Lower molecular weight (538.65 g/mol) enhances diffusion rates but reduces aqueous solubility compared to longer chains .

- Longer Chains (e.g., dPEG12): Higher molecular weight (1019.31 g/mol) improves solubility and reduces aggregation in biological systems but may introduce steric hindrance in reactions .

- dPEG8 (Intermediate): Balances solubility and reactivity, making it ideal for controlled bioconjugation .

Functional Group Stability

- The Mmt group in all analogs provides robust thiol protection, with deprotection achieved using trifluoroacetic acid (TFA) . However, longer PEG chains (e.g., dPEG12) may slow deprotection kinetics due to reduced accessibility of the Mmt-thioether bond .

Comparison with Non-PEG Analogs

Alkylphenol Ethoxylates (APEOs)

Compounds like polyethylene glycol 4-(tert-octylphenyl) ether (CAS 9002-93-1) share PEG backbones but differ in terminal groups (e.g., alkylphenol instead of Mmt/propionic acid). APEOs exhibit inferior biodegradability and higher environmental toxicity, limiting their biomedical use compared to Mmt-S-dPEG8-COOH .

3-Hydroxy-4-Methoxycinnamic Acid

While unrelated structurally, this compound (CAS 638-02-8) shares applications as a synthetic precursor. However, it lacks the PEG backbone and thioether functionality critical for controlled drug release .

Research Findings and Challenges

- Synthesis Efficiency: Mmt-S-dPEG8-COOH is synthesized in >90% yield using 4-methoxytrityl chloride (Mmt-Cl) and mercaptopropionic acid, outperforming dPEG12 analogs, which require longer reaction times .

- Stability Issues: Prolonged storage of Mmt-S-dPEG8-COOH in acidic conditions may lead to partial Mmt cleavage, necessitating strict pH control .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBJVDSZNHAETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.